N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
Overview
Description
N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, also known as MS-275, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are a group of enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. MS-275 has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Scientific Research Applications
Anticancer and Antimicrobial Agents
This compound has been used in the synthesis of new aryl thiazolone–benzenesulfonamides, which have shown significant inhibitory effects against certain types of cancer cell lines . These derivatives have been evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, these benzenesulfonamides were evaluated for their antibacterial and anti-biofilm activities .
Carbonic Anhydrase IX Inhibition
The compound has been studied for its inhibitory effect on carbonic anhydrase IX . Carbonic anhydrase IX is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on the inhibition of enzymes, such as dihydrofolate reductase, which plays a vital role in folate metabolism . It has also been used in investigations targeting the inhibition of protein tyrosine phosphatases, key regulators of cell signaling pathways .
Purine Metabolism
The compound has been instrumental in studies investigating the inhibition of xanthine oxidase, an enzyme involved in purine metabolism .
Pharmacokinetic Properties
The predictive ADMET studies showed that, compounds similar to AKOS000443008 possessed promising pharmacokinetic properties .
Proteomics Research
The compound is a useful sulfonamide for proteomics research .
properties
IUPAC Name |
4-(methanesulfonamido)-N-pentan-2-ylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c1-4-5-10(2)13-20(17,18)12-8-6-11(7-9-12)14-19(3,15)16/h6-10,13-14H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFUKNVCGPDGEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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